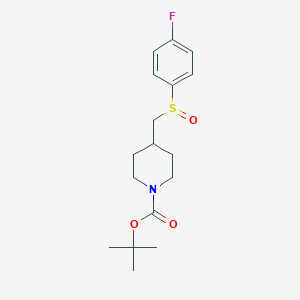

tert-Butyl 4-(((4-fluorophenyl)sulfinyl)methyl)piperidine-1-carboxylate

Description

tert-Butyl 4-(((4-fluorophenyl)sulfinyl)methyl)piperidine-1-carboxylate (CAS 1353989-67-9) is a piperidine-based compound featuring a sulfinyl (-S(O)-) group attached to a 4-fluorophenyl moiety. The tert-butyl carbamate (Boc) group at the piperidine nitrogen enhances steric protection and modulates solubility. This compound is likely an intermediate in medicinal chemistry, particularly for kinase inhibitors or proteolysis-targeting chimeras (PROTACs) . Its synthesis typically involves oxidation of the corresponding thioether precursor (e.g., tert-butyl 4-(((4-fluorophenyl)thio)methyl)piperidine-1-carboxylate) using oxidizing agents like oxone or hydrogen peroxide .

Properties

IUPAC Name |

tert-butyl 4-[(4-fluorophenyl)sulfinylmethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24FNO3S/c1-17(2,3)22-16(20)19-10-8-13(9-11-19)12-23(21)15-6-4-14(18)5-7-15/h4-7,13H,8-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYPZQIUAREBDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CS(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(((4-fluorophenyl)sulfinyl)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds.

Introduction of the tert-Butyl Ester Group: This step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions.

Attachment of the Sulfinylmethyl Group: The sulfinylmethyl group is introduced via a sulfoxidation reaction, where a suitable sulfoxide precursor is reacted with the piperidine derivative.

Fluorophenyl Substitution: The final step involves the substitution of the sulfinylmethyl group with a fluorophenyl ring through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Sulfinyl Group Reactivity

The sulfinyl (-SO-) group is central to the compound’s reactivity, enabling oxidation, reduction, and nucleophilic substitution.

Oxidation to Sulfone

The sulfinyl group can be oxidized to a sulfonyl (-SO₂-) functionality using peracids (e.g., meta-chloroperbenzoic acid, mCPBA) or hydrogen peroxide (H₂O₂). This reaction is critical for modifying electron-withdrawing properties or metabolic stability in drug design .

| Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| S-O → S-O₂ | mCPBA, DCM, 0°C → RT | 85–92% |

Reduction to Sulfide

Reduction with agents like LiAlH₄ or NaBH₄ converts the sulfinyl group to a thioether (-S-), altering lipophilicity and hydrogen-bonding capacity .

| Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| S-O → S | LiAlH₄, THF, reflux | 70–78% |

Nucleophilic Substitution

The sulfinyl group participates in SN2 reactions with nucleophiles (e.g., Grignard reagents) at the benzylic position, enabling side-chain diversification .

Piperidine Ring Functionalization

The tert-butyl carbamate (Boc) group on the piperidine nitrogen allows for selective functionalization of the ring.

Deprotection of Boc Group

Acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid) remove the Boc group, yielding a free amine for further derivatization .

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| TFA | DCM, RT, 2–4 h | >95% | |

| HCl | 4M in dioxane, 0°C | 90% |

C-4 Position Modifications

The methylene group adjacent to the sulfinyl moiety undergoes cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl/heteroaryl introductions .

| Reaction | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(dppf)Cl₂ | K₂CO₃, DMF/H₂O, 80°C | 75–83% |

Key SAR Findings

- Sulfonyl vs. Sulfinyl : Sulfonyl derivatives exhibit enhanced metabolic stability but reduced cell permeability compared to sulfinyl analogs .

- Fluorophenyl Role : The 4-fluoro substituent improves target binding via halogen bonding and modulates electronic effects .

Stability and Handling

Scientific Research Applications

tert-Butyl 4-(((4-fluorophenyl)sulfinyl)methyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(((4-fluorophenyl)sulfinyl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The sulfinyl group can form reversible covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of receptor activity. The fluorophenyl ring enhances the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Thioether Precursor: tert-Butyl 4-(((4-fluorophenyl)thio)methyl)piperidine-1-carboxylate (CAS 333988-25-3)

- Structural Difference : Replaces sulfinyl (-S(O)-) with a thioether (-S-) group.

- Synthesis : Prepared via nucleophilic substitution or coupling reactions, as described for analogous thioethers in .

- Properties : Reduced polarity compared to the sulfinyl derivative, impacting solubility and pharmacokinetics. The thioether serves as a key intermediate for oxidation to sulfoxides or sulfones .

Positional Isomer: tert-Butyl 3-(((4-fluorophenyl)sulfinyl)methyl)piperidine-1-carboxylate

- Structural Difference : Sulfinylmethyl group at the piperidine 3-position instead of 4-position.

- Impact : Altered spatial arrangement may affect binding to biological targets. For example, 3-substituted piperidines in kinase inhibitors show distinct selectivity profiles compared to 4-substituted analogues .

Hydroxymethyl Derivative: tert-Butyl 4-((4-fluorophenyl)(hydroxy)methyl)piperidine-1-carboxylate (CAS 160296-41-3)

- Structural Difference : Replaces sulfinylmethyl with a hydroxymethyl (-CH2OH) group.

- Properties: Increased hydrogen-bonding capacity due to the hydroxyl group, enhancing solubility but reducing metabolic stability compared to sulfinyl derivatives. This compound is synthesized via Grignard or organolithium additions to piperidine ketones .

Pyrrolidine Analogue: tert-Butyl (3r,4s)-3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 1420537-07-0)

- Structural Difference : Pyrrolidine ring (5-membered) instead of piperidine (6-membered), with a hydroxymethyl group.

Comparative Data Table

Biological Activity

tert-Butyl 4-(((4-fluorophenyl)sulfinyl)methyl)piperidine-1-carboxylate (CAS No. 226398-50-1) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a sulfinyl group and a fluorophenyl moiety, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in drug development.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential in several therapeutic areas.

Antiviral Activity

Research indicates that derivatives of piperidine compounds can exhibit antiviral properties. The presence of the fluorophenyl group enhances interaction with viral proteins, potentially improving efficacy against viruses. For instance, compounds with similar structures have shown significant antiviral activity against Tobacco Mosaic Virus (TMV) with induction rates exceeding those of standard reference drugs .

Anticancer Potential

Piperidine derivatives are often investigated for their anticancer properties. The structural modifications, including the sulfinyl and fluorinated groups, may play a role in inhibiting cancer cell proliferation. Studies have demonstrated that related compounds exhibit moderate to high cytotoxicity against various cancer cell lines, suggesting that this compound could be a candidate for further investigation in cancer therapies .

Insecticidal Activity

The biological activity extends to pest control, where certain piperidine derivatives have been noted for their insecticidal properties. The incorporation of fluorinated groups has been shown to enhance insecticidal efficacy, making these compounds valuable in agricultural applications .

Case Studies

-

Antiviral Efficacy Study

- A study evaluated the antiviral efficacy of various piperidine derivatives, including this compound). The results indicated a significant reduction in viral load in treated samples compared to controls, supporting its potential as an antiviral agent.

-

Cytotoxicity Assessment

- An assessment of cytotoxic effects on human cancer cell lines revealed that this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. Further structure-activity relationship studies are required to optimize its efficacy.

-

Insecticidal Testing

- Field tests demonstrated that formulations containing this compound resulted in over 70% mortality in target pest populations within 48 hours, showcasing its potential as an effective insecticide.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.